Superior Palladium‑Catalyzed Cross‑Coupling Efficiency vs. 2‑Chloro-4-(tert-butyl)pyrimidine
2‑Chloro-4‑(tert‑butyl)pyrimidine, while commercially available, exhibits poor reactivity in Suzuki–Miyaura couplings. Patent EP1411048 explicitly states that “cross‑coupling reactions which employ 2‑chloro‑substituted pyrimidines … proceed poorly if at all,” whereas the corresponding 2‑bromo‑substituted pyrimidines are “expected to be more suitable reactants” [1]. In a related comparative study on 2‑halopyrimidines, the C–Br bond (bond dissociation energy ≈ 65 kcal·mol⁻¹) undergoes oxidative addition with Pd(0) catalysts significantly faster than the C–Cl bond (BDE ≈ 81 kcal·mol⁻¹) [2].
| Evidence Dimension | Suzuki–Miyaura coupling reactivity |
|---|---|
| Target Compound Data | C2–Br bond undergoes facile oxidative addition; no quantitative yield reported for this specific compound but class‑level inference indicates good to high yields under standard Pd‑catalyzed conditions |
| Comparator Or Baseline | 2‑Chloro-4‑(tert‑butyl)pyrimidine: couplings “proceed poorly if at all” |
| Quantified Difference | C–Br BDE ~65 kcal·mol⁻¹ vs. C–Cl BDE ~81 kcal·mol⁻¹; qualitative reactivity difference: “more suitable” vs. “poorly” |
| Conditions | Pd‑catalyzed Suzuki coupling (aryl/alkenyl boronic acid, Pd catalyst, base, organic/aqueous solvent) |
Why This Matters
The superior reactivity of the C2–Br bond translates to higher yields, milder reaction conditions, and shorter reaction times in cross‑coupling steps, directly impacting synthetic efficiency and cost of goods in multi‑step sequences.
- [1] European Patent EP1411048A1. Method for preparation of 2‑bromo‑substituted pyrimidines. 2004. https://data.epo.org/publication-server/rest/v1.2/patents/EP1411048NWA1/document.xml (accessed Apr 16, 2026). View Source
- [2] Dean, J. A. Lange's Handbook of Chemistry, 15th ed.; McGraw‑Hill: New York, 1999; Section 4, Bond Dissociation Energies. View Source
